2-(2-Bromo-6-methylpyridin-3-yloxy)ethanol
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Overview
Description
2-(2-Bromo-6-methylpyridin-3-yloxy)ethanol is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom and a hydroxyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-methylpyridin-3-yloxy)ethanol typically involves the reaction of 2-bromo-6-methylpyridine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques, such as distillation and crystallization, ensures the efficient production of the compound with minimal impurities. The industrial production methods are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-6-methylpyridin-3-yloxy)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include carbonyl compounds, hydrogen-substituted derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Bromo-6-methylpyridin-3-yloxy)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-6-methylpyridin-3-yloxy)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in the binding affinity and specificity of the compound. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of receptor signaling, which can lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: A closely related compound with similar chemical properties but lacking the hydroxyl group.
2-(2-Chloro-6-methylpyridin-3-yloxy)ethanol: A similar compound with a chlorine atom instead of bromine.
2-(2-Bromo-6-methylpyridin-3-yloxy)acetic acid: A derivative with an acetic acid group instead of a hydroxyl group.
Uniqueness
2-(2-Bromo-6-methylpyridin-3-yloxy)ethanol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H10BrNO2 |
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Molecular Weight |
232.07 g/mol |
IUPAC Name |
2-(2-bromo-6-methylpyridin-3-yl)oxyethanol |
InChI |
InChI=1S/C8H10BrNO2/c1-6-2-3-7(8(9)10-6)12-5-4-11/h2-3,11H,4-5H2,1H3 |
InChI Key |
ARAFOHAVORZGKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)OCCO)Br |
Origin of Product |
United States |
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